molecular formula C24H38Cl4N4 B1264344 LysoTracker Blue DND-22

LysoTracker Blue DND-22

Cat. No.: B1264344
M. Wt: 524.4 g/mol
InChI Key: XREPHSYKOHUZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LysoTracker Blue DND-22 is a blue fluorescent dye that is cell-permeable and non-fixable. It is primarily used to stain acidic compartments within live cells, such as lysosomes. The dye has an excitation and emission maximum of 373/422 nm and can be efficiently excited using a DAPI filter .

Scientific Research Applications

LysoTracker Blue DND-22 has a wide range of applications in scientific research:

Preparation Methods

The synthetic routes and reaction conditions for LysoTracker Blue DND-22 are not widely published. it is known that the dye consists of a hydrophobic fluorophore linked to a weak base that is only partially protonated at neutral pH. In its neutrally charged state, the dye can freely diffuse across intact plasma membranes of live cells .

Chemical Reactions Analysis

LysoTracker Blue DND-22 undergoes specific reactions due to its chemical structure:

Mechanism of Action

The mechanism of action of LysoTracker Blue DND-22 involves its ability to selectively stain acidic compartments within live cells. The dye consists of a hydrophobic fluorophore linked to a weak base. In a neutrally charged state, it can freely diffuse across intact plasma membranes. Upon entering the acidic environment of the lysosome, the weakly basic moiety is protonated, preventing the dye from diffusing back across the organelle membrane. This leads to localized accumulation and distinct staining of acidic organelles such as lysosomes .

Comparison with Similar Compounds

LysoTracker Blue DND-22 is part of the LysoTracker series of dyes, which are available in various fluorescent colors. Similar compounds include:

This compound is unique due to its specific excitation and emission wavelengths, making it suitable for multi-color labeling experiments .

Properties

Molecular Formula

C24H38Cl4N4

Molecular Weight

524.4 g/mol

IUPAC Name

N-[[10-[[2-(dimethylamino)ethylamino]methyl]anthracen-9-yl]methyl]-N',N'-dimethylethane-1,2-diamine;tetrahydrochloride

InChI

InChI=1S/C24H34N4.4ClH/c1-27(2)15-13-25-17-23-19-9-5-7-11-21(19)24(18-26-14-16-28(3)4)22-12-8-6-10-20(22)23;;;;/h5-12,25-26H,13-18H2,1-4H3;4*1H

InChI Key

XREPHSYKOHUZPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CNCCN(C)C.Cl.Cl.Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.